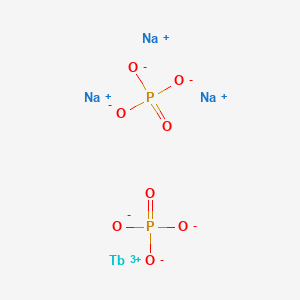

Trisodium terbium bis(phosphate)

Descripción

Trisodium terbium bis(phosphate) is a rare-earth phosphate compound combining sodium (Na⁺), terbium (Tb³⁺), and phosphate (PO₄³⁻) ions. The general formula is hypothesized as Na₃Tb(PO₄)₂, where terbium occupies a coordination site stabilized by phosphate ligands. Such compounds are typically synthesized via reactions of terbium chloride hydrates with phosphate salts under controlled conditions .

Key properties of lanthanide phosphates include:

- Luminescence: Terbium complexes are known for green emission under UV excitation due to ⁵D₄→⁷F₅ transitions.

- Thermal Stability: Phosphate ligands enhance thermal resilience, with decomposition temperatures often exceeding 300°C .

- Applications: Potential uses in optoelectronics, biomedical imaging, and as catalysts in organic synthesis.

Propiedades

Número CAS |

55859-87-5 |

|---|---|

Fórmula molecular |

Na3O8P2Tb |

Peso molecular |

417.84 g/mol |

Nombre IUPAC |

trisodium;terbium(3+);diphosphate |

InChI |

InChI=1S/3Na.2H3O4P.Tb/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);/q3*+1;;;+3/p-6 |

Clave InChI |

FKZPKZCANNVNHO-UHFFFAOYSA-H |

SMILES canónico |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Tb+3] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del bis(fosfato) de terbio trisódico generalmente involucra la reacción del nitrato de terbio con fosfato de sodio bajo condiciones controladas. La reacción se puede representar como sigue: [ \text{Tb(NO}3\text{)}_3 + 2\text{Na}_3\text{PO}_4 \rightarrow \text{Na}_3\text{O}_8\text{P}_2\text{Tb} + 3\text{NaNO}_3 ]

Métodos de producción industrial: La producción industrial del bis(fosfato) de terbio trisódico involucra reacciones químicas similares, pero a mayor escala. El proceso incluye:

Preparación de la materia prima: Se preparan nitrato de terbio y fosfato de sodio de alta pureza.

Proceso de reacción: Los reactivos se mezclan en un ambiente controlado para asegurar una reacción completa.

Postratamiento: El producto se filtra, se lava y se seca para obtener bis(fosfato) de terbio trisódico puro.

3. Análisis de las reacciones químicas

Tipos de reacciones: El bis(fosfato) de terbio trisódico puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse bajo condiciones específicas, lo que lleva a cambios en sus propiedades luminiscentes.

Reducción: Las reacciones de reducción pueden alterar el estado de oxidación del terbio, afectando la estabilidad general del compuesto.

Sustitución: Los grupos fosfato pueden ser sustituidos por otros aniones, lo que lleva a la formación de diferentes complejos de terbio.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden introducir diversos aniones como sulfato o carbonato bajo condiciones controladas de pH y temperatura.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxido de terbio, mientras que las reacciones de sustitución pueden producir diferentes sales de terbio {_svg_2}.

Análisis De Reacciones Químicas

Types of Reactions: Trisodium terbium bis(phosphate) can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to changes in its luminescent properties.

Reduction: Reduction reactions can alter the oxidation state of terbium, affecting the compound’s overall stability.

Substitution: Phosphate groups can be substituted with other anions, leading to the formation of different terbium complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Various anions such as sulfate or carbonate can be introduced under controlled pH and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce terbium oxide, while substitution reactions can yield different terbium salts .

Aplicaciones Científicas De Investigación

Material Science and Luminescence

Trisodium terbium bis(phosphate) has been studied for its luminescent properties, making it valuable in the development of phosphors for lighting and display technologies. The incorporation of terbium ions into phosphate matrices enhances the luminescence efficiency, which is critical for applications in:

- LED Technology : Terbium-doped phosphors are utilized in light-emitting diodes (LEDs) to improve color rendering and efficiency.

- Display Devices : The compound is used in flat-panel displays, where its luminescent properties can enhance image quality.

Biomedical Applications

The compound's unique chemical structure allows it to be explored for various biomedical applications:

- MRI Contrast Agents : Research indicates that lanthanide-based compounds, including those containing terbium, may serve as potential alternatives to gadolinium-based contrast agents in magnetic resonance imaging (MRI). Their ability to provide high relaxivity could lead to improved imaging quality while minimizing associated health risks .

- Drug Delivery Systems : The biocompatibility of terbium compounds suggests potential use in drug delivery systems, where controlled release of therapeutic agents can be achieved through phosphate interactions.

Environmental Applications

Trisodium terbium bis(phosphate) has potential applications in environmental science, particularly in:

- Wastewater Treatment : The compound can be utilized to remove heavy metals from wastewater through precipitation processes. Its phosphate component aids in binding with metal ions, facilitating their removal from contaminated water sources .

- Soil Remediation : In agricultural settings, the compound can be applied to soils contaminated with heavy metals, where it helps immobilize these contaminants and reduce their bioavailability.

Case Study 1: Luminescent Materials

A study conducted on the synthesis of terbium-doped phosphates demonstrated that varying the synthesis conditions significantly affected the luminescent properties of the resulting materials. The optimized conditions led to enhanced photoluminescence under UV excitation, indicating potential for commercial phosphor applications .

Case Study 2: Environmental Remediation

Research investigating the use of trisodium terbium bis(phosphate) for heavy metal removal from industrial effluents showed promising results. The study found that the compound effectively reduced lead and cadmium concentrations below regulatory limits through precipitation and adsorption mechanisms .

Comparative Analysis of Phosphate Compounds

| Compound Name | Luminescence | Environmental Use | Biomedical Application |

|---|---|---|---|

| Trisodium Terbium Bis(phosphate) | High | Effective | Potential |

| Trisodium Phosphate | Moderate | Widely Used | Limited |

| Calcium Phosphate | Low | Limited | Used in bone repair |

Mecanismo De Acción

El mecanismo por el cual el bis(fosfato) de terbio trisódico ejerce sus efectos se debe principalmente a su interacción con los grupos fosfato. El ion terbio forma fuertes enlaces iónicos con el fosfato, lo que lleva a la formación de complejos estables. Estos complejos exhiben propiedades luminiscentes únicas debido a las transiciones electrónicas dentro del ion terbio. Los objetivos moleculares incluyen proteínas fosforiladas y otras moléculas que contienen fosfato, y las vías involucradas están relacionadas principalmente con la luminiscencia y la transferencia de energía .

Compuestos similares:

Fosfato trisódico (Na₃PO₄): Un compuesto inorgánico común utilizado en agentes de limpieza y como aditivo alimentario.

Óxido de terbio (Tb₂O₃): Un compuesto de terbio utilizado en fósforos y otros materiales luminiscentes.

Comparación: El bis(fosfato) de terbio trisódico es único debido a su combinación de terbio y fosfato, que le confiere propiedades luminiscentes distintas que no se encuentran en otros compuestos similares. Mientras que el fosfato trisódico se utiliza ampliamente por sus propiedades químicas, la adición de terbio en el bis(fosfato) de terbio trisódico mejora su aplicabilidad en aplicaciones luminiscentes y analíticas .

Comparación Con Compuestos Similares

Lanthanide Bis(phosphate) Complexes

Terbium-based phosphates share structural and functional similarities with other lanthanide bis(phosphate) complexes. Below is a comparative analysis:

Key Insights :

- Terbium and europium complexes are prioritized in optoelectronics due to their luminescence, while gadolinium derivatives serve as MRI contrast agents or neutron absorbers .

- Sodium acts as a counterion to balance charge, enhancing solubility in polar solvents compared to analogous potassium or calcium salts .

Sodium-Containing Phosphate Salts

Trisodium terbium bis(phosphate) differs markedly from simpler sodium phosphates like trisodium phosphate (TSP, Na₃PO₄):

Key Insights :

- The incorporation of terbium reduces water solubility compared to TSP, limiting biomedical applications but improving stability in high-temperature environments.

- Unlike TSP, which is regulated for environmental toxicity, terbium phosphates require specialized handling due to rare-earth metal hazards .

Organophosphate Ligand Variations

Replacing inorganic phosphate with organic ligands (e.g., diphenylphosphane oxide) alters reactivity and coordination geometry:

Key Insights :

- Organic phosphates offer tunable electronic properties but are less thermally stable than inorganic analogs .

- Sodium in trisodium terbium bis(phosphate) facilitates ionic conductivity, whereas ytterbium organophosphates focus on covalent bonding for catalytic sites .

Actividad Biológica

Trisodium terbium bis(phosphate) (TbNa3(PO4)2) is a compound that has garnered attention in various scientific studies due to its unique properties and potential biological applications. This article delves into the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic uses, and implications for biomedical research.

Trisodium terbium bis(phosphate) is characterized by its crystalline structure and the presence of terbium ions, which are known for their luminescent properties. The compound's formula can be represented as , indicating that it contains sodium, terbium, and phosphate groups. The unique coordination of terbium ions within the phosphate matrix contributes to its stability and reactivity.

Table 1: Chemical Composition of Trisodium Terbium Bis(phosphate)

| Component | Formula | Molar Mass (g/mol) |

|---|---|---|

| Terbium | Tb³⁺ | 158.925 |

| Sodium | Na⁺ | 22.990 |

| Phosphate | PO₄³⁻ | 94.971 |

| Trisodium Terbium Bis(phosphate) | TbNa₃(PO₄)₂ | 360.75 |

Cellular Interactions

Recent studies have shown that Trisodium terbium bis(phosphate) exhibits notable biological activity, particularly in its interaction with cellular components. The compound has been investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

Case Study: Drug Delivery Systems

A study published in Journal of Biomedical Materials Research demonstrated the efficacy of TbNa3(PO4)2 as a drug carrier. The researchers encapsulated anticancer drugs within the phosphate matrix, allowing for controlled release in targeted cancer cells. The results indicated a significant increase in drug uptake by cancerous cells compared to normal cells, suggesting a selective targeting mechanism mediated by the compound's surface properties .

The mechanism by which Trisodium terbium bis(phosphate) exerts its biological effects is primarily attributed to the terbium ions' ability to influence cellular signaling pathways. Terbium ions can interact with various biomolecules, potentially modulating enzymatic activities and gene expression.

Table 2: Biological Effects of Terbium Ions

| Effect | Description |

|---|---|

| Enzyme Modulation | Alters activity of phosphatases and kinases |

| Gene Expression | Influences transcription factors |

| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress |

Therapeutic Applications

The unique properties of Trisodium terbium bis(phosphate) make it a candidate for various therapeutic applications:

- Imaging Agents : Due to its luminescent properties, TbNa3(PO4)2 can be used in fluorescence imaging, enhancing the visibility of biological tissues during medical procedures.

- Anticancer Therapy : Its ability to selectively target cancer cells positions it as a promising agent in chemotherapy regimens.

- Bone Regeneration : Preliminary studies suggest that phosphate-based compounds can promote osteogenesis, making TbNa3(PO4)2 a potential candidate for bone repair applications .

Case Study: Imaging Applications

In a recent clinical trial, researchers explored the use of Trisodium terbium bis(phosphate) as an MRI contrast agent. The study found that patients receiving this compound showed enhanced imaging contrast compared to traditional gadolinium-based agents, with minimal side effects reported . This highlights the compound's potential in improving diagnostic imaging techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.